17-Methyl-D-homoandrostane-3,17-diol

Description

Contextualization within the Androstane (B1237026) and D-Homo Steroid Chemical Landscape

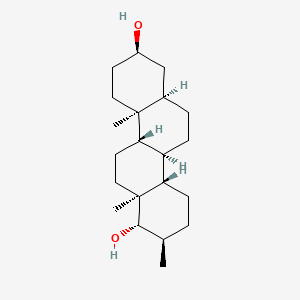

17-Methyl-D-homoandrostane-3,17-diol is a synthetic derivative of androstane, a C19 steroid that forms the structural backbone for all androgenic hormones. The defining feature of this compound is the "D-homo" designation, which indicates an expansion of the D-ring of the steroid nucleus from the typical five-membered cyclopentane (B165970) ring to a six-membered cyclohexane (B81311) ring. This structural modification places it within the class of D-homo steroids, a group of compounds that have been of interest to chemists for their unique structures and potential for diverse biological activities. The addition of a methyl group at the C17 position and hydroxyl groups at C3 and C17 further functionalizes the core D-homoandrostane structure.

The exploration of D-homo steroids is rooted in the broader history of steroid chemistry, which saw significant advancements in the mid-20th century. While the isolation of naturally occurring D-homo steroids is less common compared to their five-membered D-ring counterparts, some have been identified in various plant and marine organisms. acdlabs.com However, the majority of D-homo steroids, including this compound, are products of laboratory synthesis.

Historically, the synthesis of D-homo steroids has been achieved through various chemical rearrangements of existing steroid precursors. Two classical and historically significant methods for achieving this ring expansion are the Tiffeneau and Wagner-Meerwein rearrangements.

The Tiffeneau rearrangement , first reported in the early 20th century, involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to induce a ring expansion. wikipedia.org In the context of steroid synthesis, this has been applied to 17-hydroxysteroids to yield D-homo ketones. acdlabs.com

The Wagner-Meerwein rearrangement is another cornerstone of organic chemistry that has found application in steroid modifications. This reaction involves the 1,2-migration of an alkyl or aryl group in a carbocation intermediate, often leading to a change in the ring structure. wikipedia.org In steroid chemistry, this rearrangement can be initiated by the dehydration of a suitably positioned alcohol, leading to the expansion of the D-ring. iupac.orglscollege.ac.in These rearrangements were pivotal in the early exploration of D-homo steroids, allowing chemists to create and study these novel structures.

The general procedures for isolating steroids from natural sources involve extraction with organic solvents, followed by various chromatographic techniques for purification. britannica.com While specific historical accounts of the isolation of D-homoandrostanes are not widely documented, the established methods for steroid isolation would have been applicable.

The nomenclature of D-homo steroids follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC) for the nomenclature of steroids. iupac.orgiupac.org The prefix "D-homo" is used to indicate the expansion of the D-ring by one methylene (B1212753) group. acdlabs.com The numbering of the carbon atoms in the newly formed six-membered D-ring is also systematically defined.

D-homoandrostane derivatives can be categorized into several structural classes based on the functional groups attached to the steroid nucleus. These can include:

Ketones: Compounds bearing one or more oxo groups on the D-homoandrostane skeleton.

Alcohols: Derivatives with one or more hydroxyl groups, such as the diol structure of this compound.

Lactones: D-homo steroids where the D-ring incorporates an ester group within the ring, forming a lactone. researchgate.netresearchgate.netresearchgate.net

Heterocyclic Derivatives: Compounds where a heteroatom, such as nitrogen or oxygen, is incorporated into the D-homoandrostane framework. nih.gov

The stereochemistry of these derivatives is a critical aspect of their structure and is denoted using the α/β notation, which describes the orientation of substituents relative to the plane of the steroid nucleus.

Structure

3D Structure

Properties

CAS No. |

76612-30-1 |

|---|---|

Molecular Formula |

C21H36O2 |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(1S,2R,4aS,4bR,6aR,8R,10aS,10bS,12aS)-2,10a,12a-trimethyl-1,2,3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-hexadecahydrochrysene-1,8-diol |

InChI |

InChI=1S/C21H36O2/c1-13-4-7-17-16-6-5-14-12-15(22)8-10-20(14,2)18(16)9-11-21(17,3)19(13)23/h13-19,22-23H,4-12H2,1-3H3/t13-,14-,15-,16+,17+,18+,19+,20+,21+/m1/s1 |

InChI Key |

HUPSBBUECCCNKS-YAWPOEEYSA-N |

SMILES |

CC1CCC2C3CCC4CC(CCC4(C3CCC2(C1O)C)C)O |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@@H]3CC[C@@H]4C[C@@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1O)C)C)O |

Canonical SMILES |

CC1CCC2C3CCC4CC(CCC4(C3CCC2(C1O)C)C)O |

Synonyms |

17 alpha-methyl-D-homo-5 beta-androstane-3 alpha,17a beta-diol 17-methyl-D-homoandrostane-3,17-diol 17-methyl-D-homoandrostane-3,17-diol, (3beta,5alpha,17alpha,17aalpha)-isomer 17-methyl-D-homoandrostane-3,17-diol, (3beta,5alpha,17alpha,17abeta)-isome |

Origin of Product |

United States |

Advanced Analytical Methodologies for Structural Elucidation and Quantification in Research

Spectroscopic Techniques for Molecular Structure Determination

Spectroscopy is the cornerstone for elucidating the molecular architecture of steroidal compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques map out the connectivity and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules in solution. nih.gov For complex structures like D-homoandrostane derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals. nih.govnih.gov

1D ¹H-NMR spectra provide initial information on the chemical environment of protons through their chemical shifts, signal integrations (proton count), and splitting patterns (multiplicity), which reveal adjacent protons. nih.gov For androstane (B1237026) diol derivatives, specific proton signals, such as those for the angular methyl groups (C18 and C19) and the protons attached to carbons bearing hydroxyl groups (e.g., C3 and C17), appear in characteristic regions of the spectrum. springernature.com

However, due to significant signal overlap in the complex ¹H spectra of steroids, 2D NMR experiments are crucial. nih.gov

Correlation Spectroscopy (COSY): This experiment maps ¹H-¹H coupling correlations, identifying protons that are connected through two or three bonds. nih.govspringernature.com This is vital for tracing the connectivity within the steroid's ring system.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly attached ¹H and ¹³C nuclei, allowing for the definitive assignment of carbon signals based on their attached proton's chemical shift. springernature.comnih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings (2-3 bonds) between ¹H and ¹³C atoms, which is critical for piecing together the entire carbon skeleton and assigning quaternary carbons (those with no attached protons), such as the C10, C13, and the carbon of the 17-methyl group. springernature.comnih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, providing essential information about the steroid's relative stereochemistry, such as the orientation of substituents (α or β). springernature.com

For androstane derivatives, the chemical shifts are highly sensitive to the stereochemistry and substitution pattern. For example, the orientation of the hydroxyl group at C3 (α or β) significantly influences the chemical shift of the C3 proton and adjacent carbons. springernature.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Androstane Diol Derivatives Note: This table is illustrative, based on data for related androstane structures. Actual shifts for 17-Methyl-D-homoandrostane-3,17-diol may vary.

| Atom Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Key 2D Correlations |

|---|---|---|---|

| H-3 | ~3.5 - 4.1 | ~66 - 72 | COSY with H-2, H-4; HMBC with C-1, C-2, C-4, C-5 |

| CH₃-18 | ~0.7 - 0.9 | ~12 - 17 | HMBC with C-12, C-13, C-14, C-17 |

| CH₃-19 | ~0.8 - 1.2 | ~14 - 16 | HMBC with C-1, C-5, C-9, C-10 |

| 17-CH₃ | ~1.1 - 1.3 | ~25 - 30 | HMBC with C-13, C-17, C-17a |

X-ray Crystallography for Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration. soton.ac.ukresearchgate.net The technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms in space.

For a chiral molecule like this compound, which has multiple stereocenters, X-ray crystallography can unequivocally establish the relative orientation of all atoms. To determine the absolute configuration (i.e., distinguishing between the true molecule and its mirror image), a phenomenon known as anomalous scattering is used. chemicalbook.com While this effect is stronger for compounds containing heavy atoms, modern diffractometers and computational methods allow for the reliable determination of absolute configuration even for light-atom structures like steroids (containing only C, H, and O). chemicalbook.com

The analysis often involves calculating the Flack parameter, which should refine to a value near zero for the correct enantiomer. chemicalbook.comrsc.org A study on a D-homoandrostanyl steroid derivative confirmed its molecular structure using single-crystal X-ray diffraction, demonstrating the applicability of this technique to the D-homo class of steroids. thieme-connect.de This method provides the ultimate proof of structure and stereochemistry, which is crucial for understanding its biological function.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities, including starting materials, byproducts, and closely related isomers, as well as for quantifying the compound.

High-Performance Liquid Chromatography (HPLC and UHPLC) Method Development

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the primary tools for the separation and purity assessment of steroids. These techniques separate compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

Method development for a compound like this compound involves optimizing several parameters to achieve high resolution, especially for separating it from its various stereoisomers.

Column Selection: Reversed-phase columns, such as C18, are most common for steroid analysis. chemicalbook.com However, for separating structurally similar isomers, alternative stationary phases like biphenyl (B1667301) columns can offer unique selectivity based on subtle differences in polarity and aromaticity, leading to improved resolution.

Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The choice of organic solvent can alter the elution order of steroids due to different molecular interactions. A gradient elution, where the solvent composition is changed over time, is often used to effectively separate a wide range of compounds in a single run.

UHPLC Advantages: UHPLC systems use columns with smaller particles (<2 µm) and operate at higher pressures than conventional HPLC. This results in significantly faster analysis times and superior resolution, making it possible to separate very closely related steroid isomers that might co-elute under standard HPLC conditions. chemicalbook.com

Table 3: General Parameters for HPLC/UHPLC Method Development for Steroid Isomer Separation

| Parameter | Common Choice / Condition | Purpose in Method Development |

|---|---|---|

| Stationary Phase (Column) | C18, Biphenyl | Provides primary separation mechanism; Biphenyl can enhance isomer resolution. |

| Mobile Phase | Water with Acetonitrile or Methanol | Solvent choice and ratio control retention time and selectivity. |

| Elution Mode | Isocratic or Gradient | Gradient elution is often required for complex mixtures or purity analysis. |

| Flow Rate | 0.2 - 1.0 mL/min (UHPLC/HPLC) | Affects analysis time and efficiency; optimized for column dimensions. |

| Detection | UV (e.g., at 210 nm for non-chromophoric steroids), MS | Provides quantification and, with MS, mass identification. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Profiling and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark technique for the comprehensive analysis of steroids, often considered a "gold standard" due to its high chromatographic resolution. ed.ac.uk It is particularly effective at separating steroids with very similar chemical structures. rsc.org

The analysis of this compound and related compounds by GC-MS involves a critical sample preparation step.

Derivatization: Steroids contain polar hydroxyl groups that make them non-volatile. Before GC analysis, these groups must be chemically modified, typically by converting them into trimethylsilyl (B98337) (TMS) ethers. nist.gov This process increases the thermal stability and volatility of the analyte. nist.gov

Chromatographic Separation: The derivatized sample is injected into the GC, where it is vaporized and separated on a long, narrow capillary column. The high resolving power of these columns allows for the separation of different stereoisomers. For instance, the retention times for 17α-methyl-5α-androstane-3α,17β-diol and its 3β-isomer have been shown to be distinct.

Mass Spectrometric Identification: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint that can be compared against spectral libraries for positive identification. thieme-connect.de The detection of metabolites such as 17α-methyl-5α-androstane-3α,17β-diol in biological samples has been successfully achieved using targeted GC-MS/MS methods.

Table 4: Illustrative GC-MS Data for a Related Androstanediol Metabolite Note: Data based on published findings for 17α-methyl-5α-androstane-3α/β,17β-diol.

| Compound | Retention Time (min) | Key Diagnostic Ions (m/z) of TMS derivative |

|---|---|---|

| 17α-methyl-5α-androstane-3α,17β-diol | ~4.95 | Specific fragments of the di-TMS derivative would be monitored. |

| 17α-methyl-5α-androstane-3β,17β-diol | ~5.28 | Specific fragments of the di-TMS derivative would be monitored. |

Chemometric Approaches in Analytical Characterization

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of steroid analysis, chemometric tools can be applied to complex datasets generated by techniques like chromatography-mass spectrometry to identify patterns, classify samples, and compare analytical methods. nih.gov

Hierarchical Cluster Analysis is an unsupervised pattern recognition technique used to group samples based on their similarities. youtube.com In the analysis of steroids, HCA can be used to classify samples based on their steroid profiles. nih.govnih.gov For instance, if multiple batches of a synthesized compound like this compound were analyzed, HCA could be employed to assess the batch-to-batch consistency based on the chromatographic profiles of the main compound and any impurities.

The process involves calculating a distance matrix, which quantifies the dissimilarity between all pairs of samples, and then grouping the most similar samples into clusters. youtube.com The results are often visualized as a dendrogram, which provides a tree-like representation of the relationships between clusters. youtube.com

The Sum of Ranking Differences is a statistical method used for the comparison and ranking of different analytical methods, models, or datasets. chromatographyonline.com It provides a simple and unambiguous way to evaluate methods by comparing their rankings of a set of samples to a reference ranking. researchgate.netplos.org The reference can be an established gold-standard method or, in its absence, the consensus ranking derived from the average of all methods being compared. researchgate.net

In the context of quantifying this compound, SRD could be used to compare several newly developed HPLC methods for their suitability. The methods would be ranked based on various performance criteria (e.g., retention time, peak area, resolution for a set of related standards). The SRD value for each method is calculated by summing the absolute differences between its rank and the reference rank for all criteria. Methods with lower SRD values are considered more similar to the reference and thus, potentially more suitable. researchgate.net

Sample Preparation Methodologies for Research Applications

Effective sample preparation is a critical step to remove interfering substances from the matrix, concentrate the analyte, and ensure compatibility with the analytical instrument. zellx.de For the analysis of steroids like this compound from biological fluids in a research setting, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are the most commonly employed techniques. nih.gov

SPE is a widely used technique for the cleanup and concentration of analytes from complex matrices. thermofisher.com It utilizes a solid sorbent material packed into a cartridge or well-plate to selectively retain the analyte while the matrix components are washed away. google.com For steroidal compounds, reversed-phase sorbents like C18 are commonly used, which retain the relatively nonpolar steroid from an aqueous sample. researchgate.net The steroid is then eluted with a small volume of an organic solvent. thermofisher.com

Table 2: Illustrative SPE Protocol for Steroid Extraction from an Aqueous Matrix

| Step | Procedure | Purpose |

| 1. Conditioning | Pass 5-10 mL of methanol, followed by 5-10 mL of water through a C18 SPE cartridge. arborassays.com | To activate the sorbent and ensure reproducible retention. |

| 2. Loading | Apply the aqueous sample containing the steroid to the cartridge. | To retain the analyte on the sorbent. |

| 3. Washing | Wash the cartridge with 5-10 mL of water or a weak organic-aqueous solution. arborassays.com | To remove polar, interfering compounds. |

| 4. Elution | Elute the steroid with a small volume (e.g., 2 mL) of a strong organic solvent like methanol or acetonitrile. thermofisher.com | To recover the purified and concentrated analyte. |

LLE is a classic extraction technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. mdpi.com For steroids, which are generally hydrophobic, LLE is used to extract them from an aqueous biological sample (like plasma or urine) into a water-immiscible organic solvent such as diethyl ether or ethyl acetate. zellx.dearborassays.com The efficiency of the extraction can be influenced by the pH of the aqueous phase and the polarity of the organic solvent. britannica.com Salting-out assisted LLE (SALLE), where a salt is added to the aqueous phase, can enhance the extraction recovery by decreasing the steroid's solubility in the aqueous phase. mdpi.com

Table 3: Comparison of SPE and LLE for Steroid Sample Preparation

| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

| Selectivity | High, can be tailored by choosing specific sorbents. | Generally lower, based on bulk partitioning. |

| Solvent Consumption | Generally lower. | Can be high, especially for multiple extractions. |

| Automation | Easily automated with 96-well plates and robotic systems. nih.gov | More difficult to automate. |

| Analyte Recovery | Can be very high (often >90%), but is dependent on method optimization. nih.gov | Can be variable and may require multiple extraction steps to achieve high recovery. arborassays.com |

| Cost | Cartridges can be a significant cost factor. mdpi.com | Generally less expensive in terms of consumables. mdpi.com |

| Common Issues | Sorbent variability, channelinge, and clogging. | Emulsion formation, incomplete phase separation. |

Enzymatic and Non Enzymatic Biotransformation Pathways

In Vitro Enzymatic Transformations of D-Homoandrostanes

In vitro studies using subcellular fractions like liver microsomes are fundamental for elucidating the metabolic fate of xenobiotics. labcorp.com These assays allow for the identification of the primary enzymes and pathways involved in the biotransformation of compounds such as D-homoandrostanes. labcorp.comfrontiersin.org

The Cytochrome P450 (CYP) superfamily of enzymes is a cornerstone of Phase I metabolism, primarily responsible for oxidative transformations. mdpi.comnih.gov These monooxygenases introduce or expose functional groups on a substrate, such as a hydroxyl group, preparing it for subsequent metabolic phases. nih.gov The catalytic activity of all microsomal CYP enzymes depends on electron transfer from NADPH, a process mediated by the enzyme P450 oxidoreductase (POR). frontiersin.org

CYP enzymes are located predominantly in hepatocytes and are involved in the metabolism of a vast array of endogenous compounds, including steroids, and exogenous substances. mdpi.comnih.gov The primary reactions catalyzed by CYPs include hydroxylation, demethylation, and dealkylation. mdpi.comresearchgate.net Several CYP isozymes, particularly from the CYP2C and CYP3A families, are known to metabolize steroid hormones like testosterone (B1683101) and progesterone (B1679170), which share a structural backbone with D-homoandrostanes. nih.gov For instance, CYP3A4 and CYP3A5 are major enzymes responsible for the hydroxylation of the drug anastrozole, while CYP2C8 also contributes to a lesser extent. nih.gov Similarly, genetic variants of CYP2C19 show different substrate specificities and activities in the hydroxylation of testosterone. nih.gov Given the structural similarities, it is proposed that these same enzyme subfamilies are key players in the oxidative metabolism of 17-Methyl-D-homoandrostane-3,17-diol.

Table 1: Key Cytochrome P450 Enzymes in Steroid Metabolism

| Enzyme Family | Key Isozymes | Typical Reactions | Relevance to D-Homoandrostanes |

|---|---|---|---|

| CYP3A | CYP3A4, CYP3A5 | Hydroxylation, N-dealkylation | Major contributors to the oxidative metabolism of many steroids; likely involved in hydroxylating the D-homoandrostane ring. researchgate.netnih.gov |

| CYP2C | CYP2C8, CYP2C9, CYP2C19 | Hydroxylation | Known to metabolize androgens like testosterone; polymorphisms can alter metabolic activity. nih.govmdpi.com |

| CYP2D6 | CYP2D6 | Hydroxylation | Although often associated with other drug classes, it is expressed in various tissues and contributes to the metabolism of some steroids. mdpi.com |

Reductases and dehydrogenases are oxidoreductase enzymes that catalyze the interconversion of hydroxyl groups and keto groups on the steroid nucleus. wikipedia.org These enzymes play a critical role in activating or deactivating steroid hormones. Dehydrogenases oxidize a substrate by transferring hydrogen to an electron acceptor, such as NAD+ or NADP+, while reductases typically catalyze the reverse reaction. wikipedia.org

In the context of androstanes, these enzymes are crucial. For example, 5α-androstane-3α,17β-diol can be oxidized to the more potent androgen 5α-dihydrotestosterone (5α-DHT), a reaction indicative of dehydrogenase activity. nih.gov Conversely, the reduction of keto-steroids to their corresponding hydroxy-steroids is also a common metabolic step. This balance between oxidation and reduction at various positions on the androstane (B1237026) skeleton is a key determinant of a compound's biological activity profile.

Phase II metabolism involves conjugation reactions, where a polar molecule is attached to the substrate to significantly increase its water solubility for excretion. Sulfation, catalyzed by sulfotransferase (SULT) enzymes, is a major conjugation pathway for steroids. nih.gov SULTs transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the substrate. researchgate.net

The human cytosolic SULT superfamily includes several enzymes with specificity for different substrates. nih.gov SULT1E1 is known for its high affinity for estrogens, while other isoforms like SULT1A1 and SULT2A1 also metabolize a wide range of steroids and xenobiotics. xenotech.comnih.gov Genetic polymorphisms in SULT genes, such as SULT1A1, can lead to significant variations in enzyme activity among individuals, potentially affecting the metabolic clearance of substrates. nih.gov The hydroxyl groups at the C-3 and C-17a positions of this compound are potential sites for sulfation, which would represent a significant pathway for its detoxification and elimination.

Microbial Transformations and Biocatalytic Potential

Microorganisms such as fungi and bacteria are powerful biocatalysts capable of performing highly specific and efficient transformations of steroid molecules. researchgate.net These biotransformations are a valuable tool for producing novel steroid derivatives with potential therapeutic activities. nih.gov

Fungi from genera like Rhizopus, Cunninghamella, Cephalosporium, and Fusarium have been extensively studied for their ability to modify the androstane skeleton. researchgate.netnih.govresearchgate.net Common reactions catalyzed by these microorganisms include hydroxylation at various positions, oxidation of hydroxyl groups to ketones, and reduction of ketones to hydroxyls. researchgate.net For instance, the fungus Rhizopus stolonifer has been shown to transform dehydroepiandrosterone (B1670201) (DHEA) into several hydroxylated metabolites. nih.gov Similarly, dihydrotestosterone (B1667394) (DHT) can be functionalized by fungal cultures to produce various metabolites. researchgate.net These microbial systems offer a regioselective and stereoselective alternative to chemical synthesis for modifying complex molecules like this compound.

Table 2: Examples of Microbial Steroid Transformations

| Microorganism | Substrate | Type of Transformation | Reference |

|---|---|---|---|

| Rhizopus stolonifer | Dehydroepiandrosterone (DHEA) | Hydroxylation | nih.gov |

| Cephalosporium aphidicola | (+)-Androsta-1,4-diene-3,17-dione | Oxidation, Hydroxylation | researchgate.net |

| Cunninghamella elegans | 11α-hydroxyprogesterone | Hydroxylation | researchgate.net |

Biotransformation in Non-Human Biological Models (e.g., Rodents, Yeast)

Non-human biological models provide a more integrated view of metabolic pathways, bridging the gap between in vitro assays and human metabolism.

Rodent Models: Rodent models, particularly rats and mice, are widely used in metabolic studies. In vitro experiments using liver subcellular fractions (microsomes and cytosol) from these animals help to identify species-specific metabolic pathways. frontiersin.org Studies on related compounds have shown that the major metabolic pathways in human and mouse liver fractions can include aliphatic hydroxylation and oxidation. frontiersin.org Comparing metabolite profiles across species (e.g., human, monkey, dog, rabbit, rat, mouse) is crucial for understanding potential differences in biotransformation and for selecting the most appropriate animal model for further studies. frontiersin.org

Yeast Models: The yeast Saccharomyces cerevisiae has emerged as a powerful eukaryotic model organism for studying fundamental cellular processes, including metabolism. nih.gov Its genetic tractability and the high degree of conservation in metabolic pathways make it a valuable tool for functional genomics and heterologous expression of human enzymes. nih.govresearchgate.net

Yeast can be engineered to express specific human drug-metabolizing enzymes, such as individual CYPs, creating a cellular environment to study the metabolism of a specific compound by a single enzyme. researchgate.net Furthermore, the development of sophisticated genome-scale metabolic models (GEMs) for yeast allows for the quantitative analysis and prediction of metabolic fluxes through various pathways under different conditions. biorxiv.orgnih.gov By integrating omics data (transcriptomics, proteomics) with these models, researchers can predict how yeast metabolism will adapt and which pathways will be utilized to biotransform a xenobiotic compound. biorxiv.orgmdpi.com This approach can be applied to model the biotransformation of this compound, providing insights into potential metabolic routes and identifying novel metabolites.

Molecular and Cellular Biological Activity: Mechanistic Investigations

Steroid Hormone Receptor Interactions

There is a notable absence of specific binding affinity data (such as K_i_ or IC_50_ values) and mechanistic studies for 17-Methyl-D-homoandrostane-3,17-diol with respect to the androgen, estrogen, glucocorticoid, and progesterone (B1679170) receptors.

Androgen Receptor (AR) Binding and Activation Mechanisms

No specific studies detailing the binding affinity or the agonistic or antagonistic activity of this compound at the androgen receptor were identified.

Estrogen Receptor (ERα, ERβ) Binding and Ligand Profiling

While general research into D-homoestradiol suggests that the enlargement of the D-ring can lead to a significant decrease in estrogen receptor binding affinity compared to natural estrogens, specific binding data for this compound at ERα and ERβ are not available. A study on D-homoestrone derivatives indicated low relative binding affinities for the estrogen receptor. researchgate.net

Glucocorticoid (GR) and Progesterone Receptor (PR) Interactions

No dedicated studies on the interaction between this compound and the glucocorticoid receptor were found. Research on related D-homoestrone compounds has indicated low binding affinity for the progesterone receptor, suggesting that D-homo steroids may not be potent ligands for PR. researchgate.net

Modulation of Enzyme Activities

Information regarding the specific inhibitory or inductive effects of this compound on key steroidogenic enzymes is not present in the available literature.

Aromatase Inhibition Studies

There are no available studies that specifically measure the IC_50_ or K_i_ values of this compound for the aromatase enzyme. While a related compound, 17alpha-methyl testosterone (B1683101), has been identified as a competitive inhibitor of aromatase, this does not have the D-homo ring structure. nih.gov

5α-Reductase Inhibition Mechanisms

The potential for this compound to act as an inhibitor of 5α-reductase has not been investigated in the scientific literature found. The mechanism of action for this compound in relation to this enzyme remains unknown.

Glucose-6-Phosphate Dehydrogenase Inhibition in Related Steroids

While direct studies on this compound are not extensively documented, the activity of structurally related steroids provides insight into potential mechanisms. A significant body of research has focused on the inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the pentose phosphate pathway (PPP), by various steroid compounds. mdpi.comoncotarget.com Steroids represent one of the first and most well-characterized classes of inhibitors for human G6PD. researchgate.net

Dehydroepiandrosterone (B1670201) (DHEA), an androstane (B1237026) steroid, is a well-known uncompetitive inhibitor of G6PD. researchgate.netnih.gov This inhibition reduces the production of NADPH, a critical molecule for maintaining redox balance and for biosynthetic processes. mdpi.comresearchgate.net The inhibitory effect of DHEA and other sterols on G6PD is considered a chemoprotective mechanism that may hinder tumor cell growth by limiting NADPH and ribose phosphate availability. researchgate.net Research into novel steroid inhibitors has led to the development of DHEA derivatives with significantly improved potency. researchgate.netnih.gov These studies have substantially advanced the understanding of the structure-activity relationship for G6PD inhibition. For instance, replacing the androstane nucleus with a pregnane nucleus, particularly with a ketone at the C-20 position, can improve potency. researchgate.netnih.gov Furthermore, modifications at the 3β-position, such as replacing the alcohol with hydrogen-bond donors like sulfamides or ureas, have been explored to create more potent inhibitors. researchgate.netnih.gov Given its androstane backbone, it is plausible that this compound could interact with G6PD, although its specific inhibitory constant and mechanism remain to be determined.

Cellular Effects and Signaling Pathway Modulation in In Vitro Systems

The cellular effects of androgens are complex and highly context-dependent, varying with cell type, receptor status, and the specific molecular environment. As a synthetic androgen, this compound is expected to exert its effects primarily through the androgen receptor (AR), a ligand-activated transcription factor that plays a central role in the development and progression of certain cancers. nih.govmdpi.com

Upon binding by an androgen, the androgen receptor undergoes conformational changes, translocates to the nucleus, and binds to specific DNA sequences known as androgen response elements (AREs) in the regulatory regions of target genes. mdpi.comamegroups.org This interaction modulates the transcription of a wide array of genes. Studies using synthetic androgens like R1881 in prostate cancer cell lines (e.g., LNCaP) have identified thousands of genes with altered expression. amegroups.org These androgen-regulated genes are involved in numerous cellular processes, including metabolism, protein trafficking, cell proliferation, and differentiation. amegroups.org

For example, a significant portion of genes regulated by androgens in LNCaP cells are related to the production of seminal fluid. amegroups.org Systematic analyses have revealed that androgens can both up-regulate and down-regulate gene expression. amegroups.org Some genes are induced within hours of androgen stimulation, suggesting they are direct targets of AR, while others respond over a longer time course. amegroups.org The androgen-AR signaling pathway can also repress gene expression, in some cases by recruiting enzymes that facilitate repressive chromatin remodeling. amegroups.org

Table 1: Examples of Androgen-Regulated Genes and Their Functions

| Gene Category | Example Genes | Cellular Function |

|---|---|---|

| Metabolism | CAMKK2 | Anabolic metabolism, cell proliferation |

| Cell Cycle | Cyclins (e.g., Cyclin A) | Regulation of cell cycle progression |

| Secretory Proteins | PSA (KLK3) | Production of seminal fluid |

| DNA Repair | XRCC4 | Non-homologous end joining (NHEJ) DNA repair |

| Transcription | AR | Self-regulation of androgen receptor expression |

This table presents a generalized view of androgen-regulated genes based on studies with various androgens in cell lines such as LNCaP. amegroups.orgnih.govembopress.org

The role of androgens in regulating apoptosis, or programmed cell death, is multifaceted and can be either pro-apoptotic or anti-apoptotic. In androgen-dependent prostate cancer cells, androgens generally act as survival signals, protecting the cells from apoptosis. nih.govaacrjournals.org This anti-apoptotic effect is often mediated through the AR, which can block the activation of key apoptotic proteins called caspases. aacrjournals.orgresearchgate.net Androgen treatment has been shown to inhibit the activation of initiator caspases (caspase-8, -9) and executioner caspases (caspase-7) that are triggered by various stimuli like TNF-α or UV irradiation. nih.govaacrjournals.org Furthermore, androgens can attenuate the expression of the pro-apoptotic protein BAX. aacrjournals.orgresearchgate.net

Conversely, in some cellular contexts, androgens and the AR can promote apoptosis. nih.gov For instance, studies have shown that AR can potentiate Bax-mediated apoptosis, and this effect is enhanced by the presence of androgens. nih.gov The AR may be essential for the translocation of Bax to the mitochondria, a critical step in initiating apoptosis. nih.gov The specific effect of a given androgen on apoptosis depends heavily on the cell line, the expression levels of AR and co-regulatory proteins, and the presence of other signaling cues. nih.govnih.gov

The effect of androgens on cell proliferation is also highly dependent on the cellular context. nih.gov Both estrogen receptor (ER) and androgen receptor (AR) are notable among steroid receptors for their ability to stimulate cell proliferation, a key factor in breast and prostate cancer, respectively. illinois.edu In human aortic endothelial cells, androgens like dihydrotestosterone (B1667394) (DHT) have been shown to induce cell proliferation in a time- and dose-dependent manner. nih.gov This proliferative effect was linked to the upregulation of vascular endothelial growth factor (VEGF) and cyclin A gene expression. nih.gov

However, androgenic signaling does not universally promote proliferation. In certain normal prostatic epithelial cell models, AR activation has been found to suppress proliferation and induce differentiation. nih.gov In some cancer cell lines, the dose-response to androgens is biphasic, where low concentrations stimulate growth, but higher concentrations lead to progressively lower cell yields, suggesting a self-inhibitory mechanism. aacrjournals.org This differential regulation highlights the complexity of AR signaling, where the ultimate proliferative outcome is determined by the interplay between the receptor, the specific ligand, and the unique genetic and signaling landscape of the target cell. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms

The binding of a steroid to the ligand-binding domain (LBD) of the androgen receptor is a highly specific interaction governed by the three-dimensional structure of both the ligand and the receptor's binding pocket. nih.govsemanticscholar.org Crystallographic studies of the AR LBD complexed with various androgens have revealed key molecular determinants for high-affinity binding. nih.gov

The binding is stabilized by a network of hydrogen bonds and extensive van der Waals contacts. nih.gov Typically, hydrogen bonds are formed at both ends of the steroid nucleus (the A-ring and D-ring). For instance, the 3-keto group of testosterone and DHT and the 17β-hydroxyl group are critical for anchoring the ligand in the pocket through interactions with specific amino acid residues like Gln711 and Arg752 at the A-ring end, and Asn705 and Thr877 at the D-ring end. nih.gov

| Van der Waals contacts | Extensive non-polar interactions contribute significantly to binding affinity. | Multiple hydrophobic residues |

This table summarizes general findings from crystallographic and SAR studies of the androgen receptor with various ligands. nih.gov

SAR for Enzymatic Modulatory Effects

The structure-activity relationship (SAR) for the enzymatic modulatory effects of this compound is not extensively documented in publicly available research. However, by examining related D-homo androstane derivatives, insights into how structural modifications influence enzymatic inhibition can be inferred. Research into analogous compounds provides a foundational understanding of the key structural features that determine their biological activity, particularly as inhibitors of enzymes involved in steroid metabolism.

Influence of the D-Ring Expansion

The expansion of the D-ring from a five-membered to a six-membered ring, creating the D-homoandrostane scaffold, significantly alters the steroid's three-dimensional structure. This modification can impact the binding affinity of the molecule to the active sites of various enzymes. For instance, D-homo lactones of the androstane series have been noted for their antiaromatase activities. researchgate.net The altered ring size and conformation can either enhance or diminish the compound's ability to fit within the enzymatic pocket compared to their natural androstane counterparts.

Substitutions on the D-Ring

Modifications to the D-ring of androstane derivatives have been a key area of investigation for developing enzyme inhibitors. In the case of this compound, the presence of a methyl group and a hydroxyl group at the 17a-position (within the expanded D-ring) is a critical determinant of its potential biological activity.

Studies on related compounds, such as androsterone derivatives, have explored the impact of A- and D-ring modifications on the inhibition of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme crucial for testosterone biosynthesis. nih.gov These studies have shown that the nature of the substituent at or near C17 can drastically alter inhibitory potency. While direct data on this compound is scarce, the SAR of related inhibitors suggests that the size and nature of the group at C17 are crucial for effective enzyme inhibition.

Enzymatic Inhibition by Related D-Homo Androstane Derivatives

Research on various D-homo androstane derivatives has revealed their potential as enzyme inhibitors. The following table summarizes the inhibitory activity of some D-homo androstane analogs on different enzymes. It is important to note that these are not direct data for this compound but for structurally related compounds.

| Compound Type | Target Enzyme | Observed Effect | Reference |

| D-homo lactones of androst-5-ene | Aromatase | Compounds 12 and 13 showed 63% and 59% inhibition, respectively. | researchgate.net |

| Androsterone derivative with D-ring modifications | 17β-HSD3 | D-ring derivatives were found to be less potent inhibitors than the lead compound. | nih.gov |

| 3-spiromorpholinone/3-spirocarbamate androsterone derivatives | 17β-HSD3 | These derivatives demonstrated inhibitory activity against 17β-HSD3. | researchgate.net |

| Androst-3,5-diene-3-carboxylic acid derivatives | 5α-reductase type 1 and 2 | Most compounds displayed excellent 5α-reductase inhibitory potency. | nih.gov |

This table is for illustrative purposes to show the enzymatic modulatory effects of related compound classes, as direct data for this compound is not available.

The data on related compounds indicate that the D-homo androstane scaffold can serve as a template for designing enzyme inhibitors. The specific substitutions on this scaffold are critical in determining the target enzyme and the potency of inhibition. For this compound, the presence of the 17-methyl and 17-hydroxyl groups on the expanded D-ring, combined with the hydroxyl group at C3, would collectively influence its interaction with the active sites of steroidogenic enzymes. Further research is necessary to elucidate the precise enzymatic modulatory profile of this specific compound.

Computational and Theoretical Chemistry of 17 Methyl D Homoandrostane 3,17 Diol

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a ligand, such as "17-Methyl-D-homoandrostane-3,17-diol", and its protein target.

For androstane (B1237026) derivatives, the planarity of the A-ring relative to the B-ring is a significant factor for binding to the ER. nih.gov The presence of hydroxyl groups at positions 3 and 17 are also crucial for anchoring the ligand within the binding site through hydrogen bonds. nih.gov In the case of "this compound", the expansion of the D-ring to a six-membered ring introduces a conformational change that could alter its fit within the binding pockets of steroid receptors compared to its five-membered D-ring counterparts.

Molecular docking simulations would likely position the 3-hydroxyl and 17-hydroxyl groups to interact with key amino acid residues in the binding sites of AR and ER. For instance, in the androgen receptor, residues such as Asn705 and Arg752 are known to form hydrogen bonds with the hydroxyl groups of androgens. The methyl group at C17 would be expected to fit into a hydrophobic pocket within the receptor. The altered geometry of the D-homo ring could either enhance or diminish the affinity depending on the specific steric and electronic complementarity with the receptor's binding site. Induced fit docking and molecular dynamics are considered valuable tools for studying these interactions, as the binding pocket of steroid receptors can exhibit considerable flexibility. nih.gov

For example, the reduction of a 3-keto group to a 3α-hydroxyl group is a common metabolic pathway for androstanes. houstonmethodist.org Computational models could explore the feasibility of "this compound" acting as a substrate for the reverse reaction or inhibiting the metabolism of other steroids by competing for the active site. The D-homo structure might present a steric hindrance that affects its recognition and processing by these enzymes.

Furthermore, some androstane derivatives have been investigated for their interactions with other biological targets, including enzymes like cyclooxygenase-2 (COX-2). nih.gov While there is no direct evidence for "this compound" interacting with such targets, molecular docking could be employed as a preliminary screening tool to identify potential off-target interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are predictive tools used in drug discovery and toxicology.

While specific QSAR models for "this compound" are not available, the principles of QSAR have been applied to androstane derivatives to predict their binding affinities to steroid receptors. nih.govijlpr.com A QSAR study on androst-4-en-3-one (B577213) derivatives, for instance, demonstrated that binding affinity to the progesterone (B1679170) receptor could be predicted based on parameters like the surface area in and out of hydrophobic pockets and conformational changes. nih.gov

To develop a predictive model for the in vitro activity of "this compound", a dataset of structurally related D-homoandrostane derivatives with known biological activities (e.g., receptor binding affinity, enzyme inhibition) would be required. Various molecular descriptors for these compounds would be calculated and correlated with their activities to generate a statistically significant QSAR equation. Such a model could then be used to predict the activity of "this compound".

Table 1: Hypothetical QSAR Model Parameters for Steroid Receptor Binding

| Descriptor | Description | Potential Impact on Binding Affinity of this compound |

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | A fundamental descriptor, often included in baseline QSAR models. ijlpr.com |

| LogP (Octanol-Water Partition Coefficient) | A measure of a compound's lipophilicity. | Higher lipophilicity can enhance membrane permeability and binding to hydrophobic pockets in receptors. ijlpr.comnih.gov |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Influences hydrogen bonding potential and cell permeability. nih.gov |

| Shape Indices (e.g., Kappa indices) | Numerical descriptors of molecular shape. | The altered D-ring conformation would significantly impact shape descriptors and likely receptor fit. ijlpr.com |

| Hydrogen Bond Donors/Acceptors | The number of N-H or O-H bonds and the number of nitrogen or oxygen atoms. | The two hydroxyl groups act as both donors and acceptors, crucial for receptor interaction. nih.gov |

| 3D-MoRSE Descriptors | 3D Molecule Representation of Structures based on Electron diffraction. | Encodes 3D structural information, which is critical for steroid-receptor interactions. |

The physico-chemical properties of "this compound" are key determinants of its pharmacokinetic and pharmacodynamic behavior. Descriptors such as lipophilicity (logP) and polar surface area (PSA) are commonly used in QSAR studies to predict properties like absorption, distribution, metabolism, and excretion (ADME). nih.gov

The calculated XLogP3 value for "this compound" is 5.1, indicating high lipophilicity. nih.gov This suggests it would readily partition into lipid environments, such as cell membranes and the hydrophobic pockets of steroid receptors. The polar surface area, contributed by the two hydroxyl groups, is 40.5 Ų, which influences its solubility and ability to form hydrogen bonds. nih.gov

Table 2: Computed Physico-Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C21H36O2 | PubChem nih.gov |

| Molecular Weight | 320.5 g/mol | PubChem nih.gov |

| XLogP3 | 5.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 0 | PubChem nih.gov |

| Topological Polar Surface Area | 40.5 Ų | PubChem nih.gov |

These descriptors can be incorporated into QSAR models to predict not only receptor binding but also other biological activities and potential liabilities. For example, high lipophilicity can sometimes be associated with non-specific binding and lower bioavailability.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of "this compound" is essential for understanding its three-dimensional structure and how it influences its interaction with biological targets. The expansion of the D-ring from a five-membered to a six-membered ring introduces greater conformational flexibility compared to native androstanes.

The conformational preferences of the D-homo ring itself, whether it adopts a chair, boat, or twist-boat conformation, would be a key area of investigation in a theoretical study. These different conformations would present distinct shapes to a binding partner, thereby influencing the binding affinity and specificity of "this compound".

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties

A thorough search of scientific literature and computational chemistry databases has revealed a notable absence of specific quantum chemical calculations for this compound. While computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating the electronic structure and predicting spectroscopic properties of molecules, it appears that dedicated studies on this particular compound have not been published or made publicly available.

In principle, quantum chemical calculations for this compound would involve the following:

Geometry Optimization: The first step would be to determine the most stable three-dimensional structure of the molecule. This is achieved by finding the minimum energy conformation on the potential energy surface.

Electronic Structure Analysis: Once the geometry is optimized, calculations can be performed to understand the distribution of electrons within the molecule. This includes determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and stability of the molecule.

Spectroscopic Property Prediction: Theoretical calculations can be used to predict various spectroscopic data. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to assist in the interpretation of experimental NMR data.

While general methodologies for such calculations are well-established for steroidal compounds, the specific application to this compound, and the resulting data tables of its electronic and spectroscopic properties, are not present in the available scientific record. Research on other androstane derivatives and steroid hormones has utilized computational approaches to explore structure-activity relationships and spectroscopic features, but these findings cannot be directly extrapolated to this compound with the required level of accuracy and specificity.

Therefore, no detailed research findings or data tables for the electronic structure and spectroscopic properties of this compound from quantum chemical calculations can be presented at this time.

Future Research Directions and Unexplored Avenues for 17 Methyl D Homoandrostane 3,17 Diol

Discovery of Novel Biotransformation Pathways in Niche Biological Systems

The metabolic fate of a steroid is a critical determinant of its biological activity and clearance. While hepatic metabolism is the primary route for many steroids, exploring biotransformation in niche biological systems could uncover novel metabolites with unique properties.

Future research should focus on employing a diverse range of biological models to elucidate the metabolic pathways of 17-Methyl-D-homoandrostane-3,17-diol. The use of microbial systems, particularly fungi, presents a promising and environmentally friendly approach to generating novel steroid derivatives. nih.govmdpi.com Filamentous fungi, such as those from the Penicillium genus, are known to perform effective Baeyer-Villiger oxidation on androstane (B1237026) skeletons, leading to the formation of lactones. nih.govmdpi.com Investigating the interaction of this compound with various fungal species, like Penicillium vinaceum or others known for producing unique metabolites from ergosterol, could lead to the discovery of previously uncharacterized transformation products. nih.govnih.gov Such microbial transformations can introduce hydroxylations, oxidations, or other modifications at positions not typically targeted by mammalian enzymes, yielding novel compounds for further study. nih.govmdpi.comresearchgate.net

In addition to microbial systems, established in vitro models are essential for predicting human metabolism. The use of human liver microsomes (HLM) and liver S9 fractions, which contain a broad spectrum of phase I and phase II metabolic enzymes, is a standard approach. ntnu.nomdpi.comspringernature.comspringermedizin.denih.gov These systems can simulate hepatic metabolism, identifying metabolites formed through oxidation, reduction, and conjugation. springernature.com Given the synthetic nature of this compound, these in vitro studies are crucial for generating reference metabolites necessary for its detection and for understanding its metabolic profile without the ethical constraints of in vivo human studies. ntnu.no

| Biological System | Primary Metabolic Reactions | Potential Outcome for this compound |

|---|---|---|

| Fungal Cultures (e.g., Penicillium spp.) | Baeyer-Villiger oxidation, Hydroxylation, Lactonization nih.govmdpi.com | Generation of novel lactone or hydroxylated derivatives. |

| Human Liver Microsomes (HLM) | Phase I: Cytochrome P450-mediated oxidation nih.gov | Identification of primary oxidative metabolites. |

| Human Liver S9 Fractions | Phase I and Phase II: Oxidation, Glucuronidation, Sulfation mdpi.com | Comprehensive profiling of both primary and conjugated metabolites. |

Design and Synthesis of Novel D-Homoandrostane Analogues with Tuned Molecular Interactions

The chemical modification of a steroid's core structure is a proven strategy for creating compounds with altered biological activity. nih.gov For this compound, the expanded D-ring offers a unique scaffold for the design and synthesis of novel analogues. Future research should systematically explore modifications to this framework to probe structure-activity relationships (SAR). youtube.com

Synthetic efforts could focus on introducing various functional groups at different positions on the steroid nucleus. This extensive modification has yielded important anticancer molecules from other steroidal precursors. nih.gov The synthesis of A,B-modified D-homo lactone androstane derivatives has already demonstrated the feasibility of altering the core structure and has resulted in compounds with antiproliferative activity. researchgate.net Similar strategies could be applied to this compound to create a library of new chemical entities.

The goal of such synthetic work is to achieve "tuned" molecular interactions with biological targets. By understanding the SAR, chemists can design analogues with improved potency, selectivity, or novel mechanisms of action. usfq.edu.ecmdpi.com This involves correlating specific structural features—such as the shape, hydrophobicity, and electronic properties of the molecule—with its biological effects. usfq.edu.ec

Advanced In Silico Methodologies for Deeper Molecular Insights

Computational approaches are indispensable in modern drug discovery and chemical biology for predicting and explaining the interactions between small molecules and their biological targets. dovepress.com For this compound, a compound with uncharacterized protein interactions, in silico methodologies offer a powerful, resource-efficient starting point for investigation.

Molecular docking simulations can be employed to predict the binding affinity and orientation of the compound within the active sites of various nuclear receptors or enzymes. researchgate.netnih.gov For instance, docking studies against the androgen receptor could reveal whether the D-ring expansion and methylation pattern favor or hinder binding compared to endogenous androgens. researchgate.net Such studies can identify key interactions, like hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex, providing a rationale for observed biological activities or guiding the design of new analogues. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is another valuable tool. nih.gov By building statistical models that correlate structural descriptors with biological activity, QSAR can predict the potency of untested analogues and highlight the molecular properties most critical for activity. usfq.edu.ecdovepress.comresearchgate.net These models can incorporate a wide range of descriptors, including electronic properties (e.g., atomic charges, orbital energies) and physicochemical properties (e.g., lipophilicity), to build a comprehensive picture of the SAR. usfq.edu.ecnih.gov Density Functional Theory (DFT) calculations can provide accurate geometries and electronic properties for use in these QSAR models and to understand the intrinsic reactivity of the molecules. nanobioletters.com

| Methodology | Application | Potential Insight for this compound |

|---|---|---|

| Molecular Docking | Predicts binding mode and affinity to a protein target. nih.gov | Identify potential interacting proteins (e.g., nuclear receptors) and binding geometry. |

| QSAR Modeling | Correlates chemical structure with biological activity. nih.gov | Predict activity of novel analogues and identify key structural features for activity. |

| Density Functional Theory (DFT) | Calculates electronic structure and reactivity parameters. nanobioletters.com | Determine molecular geometry, charge distribution, and frontier molecular orbitals to understand chemical stability and reactivity. |

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding

To move beyond single-target interactions and understand the broader biological impact of this compound, an integration with systems biology is essential. This approach combines high-throughput "omics" data to build a holistic view of cellular and organismal responses. nih.gov

Proteomics , the large-scale study of proteins, can be used to map the global changes in protein expression and post-translational modifications following treatment with the compound in relevant cell models. nih.gov Techniques based on mass spectrometry can identify which cellular pathways are perturbed, offering clues to the compound's mechanism of action. nih.govresearchgate.net For example, a proteomics study could reveal if this compound treatment alters the expression of proteins involved in androgen signaling, cell proliferation, or apoptosis. frontiersin.orgnih.gov

Metabolomics , the systematic analysis of small molecules in a biological sample, provides a functional readout of the cellular state. nih.gov By profiling the metabolome of cells or organisms exposed to the compound, researchers can identify biomarkers of response and understand how metabolic pathways are rewired. nih.govhilarispublisher.com This is particularly relevant for steroids, which are themselves metabolites and can profoundly influence metabolic pathways like lipid and amino acid metabolism. nih.govqmul.ac.uk

Combining these omics datasets can provide a comprehensive mechanistic understanding. For example, identifying changes in the androgen receptor signaling pathway at both the protein (proteomics) and downstream metabolic (metabolomics) levels would provide strong evidence for the compound's mode of action. nsf.govbiorxiv.orgjax.org This integrated systems approach is critical for moving from molecular characterization to a full appreciation of the physiological effects of novel synthetic steroids like this compound.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing 17-Methyl-D-homoandrostane-3,17-diol in synthetic mixtures?

- Methodology :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use selected ion monitoring (SIM) to identify characteristic fragment ions (e.g., m/z values specific to the methyl and diol groups). Reference retention indices from structurally similar steroids, such as 5α-androstane-3,17-diol, for calibration .

- Nuclear Magnetic Resonance (NMR) : Employ - and -NMR to confirm stereochemistry and methyl group placement. Compare spectral data with analogs like 7α,17α-dimethyl-5β-androstane-3α,17β-diol (CAS 13611-10-4) for validation .

Q. What are the primary metabolic pathways of this compound in mammalian systems?

- Key Pathways :

- Reduction/Epimerization : Likely undergoes hepatic reduction to form metabolites such as 5α-androstane-3,17-diol, altering steroid profile ratios (e.g., ADIOL/BDIOL and AND/ETIO) .

- Sulfation/Glucuronidation : Phase II metabolism may produce conjugates detectable in urine, similar to androsterone derivatives .

- Experimental Design : Use isotopically labeled analogs (e.g., -methyl) in in vitro hepatocyte assays to track metabolic intermediates .

Q. How should researchers safely handle this compound in laboratory settings?

- Safety Protocols :

- Refer to SDS guidelines for structurally related steroids (e.g., 5α-androstane-3α,17β-diol), emphasizing PPE (gloves, goggles) and ventilation due to potential endocrine-disrupting properties .

- Store at room temperature in airtight containers to prevent oxidation .

Advanced Research Questions

Q. What experimental strategies can address contradictions in reported metabolic stability data for this compound?

- Resolution Approaches :

- Cross-Species Comparisons : Conduct parallel in vitro assays using human, rat, and primate liver microsomes to identify species-specific metabolic differences .

- Isotope Tracing : Apply - or -labeled compounds to quantify metabolic flux and distinguish between enzymatic pathways (e.g., CYP450 vs. AKR1C3 activity) .

Q. How can advanced chromatographic techniques improve detection limits in biological matrices?

- Methodological Innovations :

- Two-Dimensional Gas Chromatography (GC×GC) : Enhances resolution of co-eluting steroids in urine or serum samples, critical for differentiating this compound from endogenous androstanediols .

- High-Resolution Mass Spectrometry (HRMS) : Utilize Q-TOF or Orbitrap systems to achieve sub-ppb detection limits, particularly for low-abundance metabolites like sulfated or glucuronidated forms .

Q. What regulatory considerations impact the use of this compound in clinical research?

- Compliance Guidelines :

- Anti-Doping Regulations : The compound’s structural similarity to banned prohormones (e.g., 19-norandrostendiol) requires pre-study consultation with agencies like WADA to avoid classification as a prohibited substance .

- Controlled Substance Laws : Verify local regulations, as analogs like 5α-androstane-3,17-diol are listed under controlled drug acts in some jurisdictions .

Q. How can synthetic routes be optimized to minimize diastereomeric impurities?

- Synthetic Chemistry Insights :

- Stereoselective Methylation : Employ chiral auxiliaries or enzymatic catalysis (e.g., ketoreductases) to enhance yield of the 17α-methyl configuration, reducing byproducts observed in solvolysis reactions .

- Purification Techniques : Use preparative HPLC with chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate the target isomer from mixtures .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s androgen receptor (AR) binding affinity be reconciled?

- Critical Evaluation Steps :

- Assay Variability : Compare results from AR reporter gene assays (e.g., luciferase-based) vs. radioligand binding studies, noting differences in cell lines (e.g., HEK293 vs. LNCaP) and ligand concentrations .

- Metabolite Interference : Test purity of the compound via LC-MS to rule out contamination by AR-active metabolites (e.g., 17α-methyltestosterone derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.